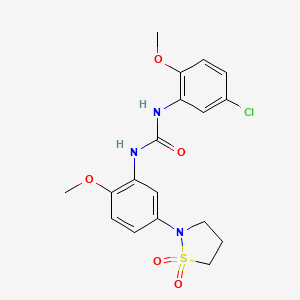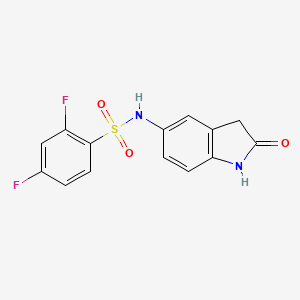![molecular formula C23H21N5O2S B2642726 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone CAS No. 894053-03-3](/img/structure/B2642726.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone is a synthetic organic compound known for its diverse structural complexity and potential applications in various fields of science and industry. The unique chemical structure of this compound incorporates multiple functional groups that allow it to participate in various chemical reactions and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone typically involves multi-step synthetic protocols:
Synthesis of Intermediate Compounds: This may involve the preparation of the triazolo[4,3-b]pyridazine core and the dihydroquinoline intermediate through cyclization reactions.
Formation of the Thioether Linkage: Using thiolation agents to introduce the sulfur linkage.
Final Coupling Reaction: Combining the intermediates under suitable reaction conditions, often in the presence of catalysts and specific solvents.
Industrial Production Methods: Industrially, the synthesis might be optimized for higher yield and purity using continuous flow reactors, automated synthesizers, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Conversion of the dihydroquinoline to quinoline derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of nitro groups, if present, using agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophilic substitution at various positions on the triazolopyridazine ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Palladium on carbon, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM), ethanol.
Major Products:
Oxidized quinoline derivatives.
Reduced amine products.
Substituted triazolopyridazine compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Used as a building block for the synthesis of other complex organic molecules.
Serves as a ligand in coordination chemistry for the formation of metal complexes.
Biology and Medicine:
Potential use in drug discovery for developing new therapeutic agents due to its interaction with biological targets.
Evaluated for its antibacterial, antifungal, and anti-inflammatory properties.
Industry:
Utilized in the development of advanced materials with specific electronic or optical properties.
Employed as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
Molecular Targets and Pathways:
Interacts with enzymes and receptors in biological systems, potentially inhibiting or modifying their activity.
May participate in the inhibition of specific pathways involved in disease processes, such as inflammation or microbial growth.
Comparación Con Compuestos Similares
1-(2-Hydroxyphenyl)-2-(1,2,4-triazol-1-yl)ethanone: Another triazole derivative with different substituents affecting its reactivity and applications.
3-(4-Methoxyphenyl)-5-(pyridin-2-yl)-1,2,4-triazole:
Uniqueness:
The combination of the dihydroquinoline, triazolopyridazine, and thioether functionalities in 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone provides unique chemical and biological properties not commonly found in simpler structures. This uniqueness makes it a valuable compound for diverse scientific explorations.
There you go! This compound's chemical intricacies and potential applications make it truly fascinating. Anything specific you want to dive deeper into?
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S/c1-30-18-10-8-16(9-11-18)19-12-13-21-24-25-23(28(21)26-19)31-15-22(29)27-14-4-6-17-5-2-3-7-20(17)27/h2-3,5,7-13H,4,6,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPASDSPISFPGDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)N4CCCC5=CC=CC=C54)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-ethoxyphenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2642645.png)






![5-ethyl-N-(2-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2642657.png)
![Ethyl 1-(6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2642659.png)
![2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2642661.png)
![5-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B2642662.png)
![methyl 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2642663.png)

